(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride

Serotonin receptor pharmacology GPCR drug discovery Chiral building block validation

Researchers targeting 5-HT₂B receptor selectivity or SHP2 allosteric inhibition require precise (3aS,4S,6aR) stereochemistry-generic pyrrolidines or racemic mixtures fail to reproduce published SAR. This hydrochloride salt delivers the exact configuration needed. - Enables 5.8-fold 5-HT₂B over 5-HT₂A selectivity (EC₅₀ 187 nM vs. 1,080 nM) when elaborated at the 4-position. - Direct precursor to triple reuptake inhibitors (SERT/NET/DAT IC₅₀ 29/85/168 nM) and calcium channel blockers claimed in US Patents 8,129,417 and 10,435,389. - HCl salt ensures >97% purity, aqueous solubility, and long-term solid-state stability under ambient storage.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
Cat. No. B11916791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESC1CC(C2C1CNC2)O.Cl
InChIInChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H/t5-,6+,7-;/m0./s1
InChIKeyZWFNCJOAGYAXQO-UHRUZOLSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride Overview


(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride (CAS 130657-47-5) is a chiral, saturated bicyclic amine hydrochloride salt featuring a fused cyclopentane–pyrrolidine (3-azabicyclo[3.3.0]octane) core with a hydroxyl substituent at the 4-position in a defined (3aS,4S,6aR) relative stereochemical configuration [1]. With a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol, this compound serves as a versatile chiral building block in medicinal chemistry, particularly as a precursor for enantioselective synthesis of bioactive molecules targeting serotonin receptors, SHP2 phosphatase, and voltage-gated calcium channels [2] [3]. Its hydrochloride salt form, well-defined stereochemistry, and the presence of both a secondary amine and a hydroxyl functional handle distinguish it from non-chiral or racemic pyrrolidine-based building blocks.

Why (3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride Is Irreplaceable


Generic substitution with simpler monocyclic amines (e.g., pyrrolidine, piperidine) or even other stereoisomers of octahydrocyclopenta[c]pyrrol-4-ol is not functionally equivalent because the (3aS,4S,6aR) configuration imposes a specific three-dimensional orientation of the hydroxyl group and the bicyclic ring system that directly governs molecular recognition at biological targets [1]. The rigid bicyclo[3.3.0]octane framework restricts conformational freedom to a single well-defined geometry, unlike the flexible pyrrolidine ring. Critically, a derivative bearing the identical (3aS,4S,6aR) stereochemistry—(3aS,4S,6aR)-4-(3-(trifluoromethyl)phenyl)-octahydrocyclopenta[c]pyrrole—exhibits a 5.8-fold selectivity window between 5HT₂B (EC₅₀ = 187 nM) and 5HT₂A (EC₅₀ = 1,080 nM) receptors, a selectivity profile that is stereochemistry-dependent and would be lost or altered with a different diastereomer or racemic mixture [2]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and solid-state stability compared to the free base (MW 127.18, C₇H₁₃NO), which is typically an oil or low-melting solid more prone to oxidation and handling difficulties .

(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride: Quantitative Comparison


Stereochemistry-Dependent 5HT₂B Receptor Selectivity

The (3aS,4S,6aR) stereochemical configuration is directly linked to a quantifiable biological selectivity profile. The derivative (3aS,4S,6aR)-4-(3-(trifluoromethyl)phenyl)-octahydrocyclopenta[c]pyrrole, which retains the identical ring stereochemistry, demonstrates EC₅₀ values of 187 nM at 5HT₂B, 420 nM at 5HT₂C, and 1,080 nM at 5HT₂A receptors, yielding a 5.8-fold selectivity for 5HT₂B over 5HT₂A [1]. This selectivity is a direct consequence of the (3aS,4S,6aR) configuration; alternative diastereomers or racemic mixtures would present a different spatial orientation of the aryl moiety, altering or abolishing this selectivity window. No equivalent selectivity data have been reported for the (3aS,4R,6aR) or (3aR,4R,6aS) diastereomers on the same receptor panel.

Serotonin receptor pharmacology GPCR drug discovery Chiral building block validation

Hydrochloride Salt vs. Free Base: Solubility and Stability

The hydrochloride salt form (MW 163.65 g/mol, C₇H₁₄ClNO) provides well-established advantages over the free base (MW 127.18 g/mol, C₇H₁₃NO) for research procurement. The HCl salt is a white crystalline solid at ambient temperature with a melting point significantly above room temperature, whereas the free base is typically a low-melting solid or viscous oil prone to air oxidation of the secondary amine . While no compound-specific aqueous solubility values are publicly reported, the hydrochloride salt form of amine-containing heterocycles generally exhibits 10- to 100-fold higher aqueous solubility than the corresponding free base at physiologically relevant pH, based on class-level solubility principles for weak base hydrochlorides [1]. Vendor purity specifications confirm the HCl salt is routinely supplied at 95% (Bidepharm) or 97% (Fluorochem), whereas free base purity is typically lower (95%) due to greater susceptibility to degradation .

Salt form selection Pre-formulation Laboratory handling

CNS Drug Design Physicochemical Profile

The (3aS,4S,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride scaffold possesses a physicochemical profile that places it within favorable CNS drug-like chemical space. Computed properties include a topological polar surface area (TPSA) of 32.26 Ų, a consensus Log P (average of five prediction methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) of 0.57, 3 hydrogen bond donors, 2 hydrogen bond acceptors, and zero rotatable bonds, yielding a fully rigid scaffold with a fraction of sp³-hybridized carbons (Fsp³) of 1.0 . In comparison, the commonly used chiral building block (S)-pyrrolidin-3-ol has a lower Fsp³ (0.8), fewer H-bond donors (2), and a more flexible ring system (1 rotatable bond), while the parent octahydrocyclopenta[c]pyrrole (CAS 5661-03-0) lacks the hydroxyl group, reducing H-bond donor count to 1 and TPSA to approximately 12 Ų [1]. The combination of low Log P (0.57), moderate TPSA (32.26 Ų), and high Fsp³ (1.0) of the target compound aligns with empirically derived CNS multiparameter optimization (MPO) guidelines more closely than either comparator.

CNS drug-likeness Physicochemical property optimization Lead-like chemical space

Triple Reuptake Inhibitor Scaffold Validation

In a head-to-head scaffold comparison by Shao et al. (2011), octahydrocyclopenta[c]pyrrole-based triple reuptake inhibitors (TRIs) were benchmarked against octahydro-1H-isoindole analogues for SERT, NET, and DAT inhibition [1]. The octahydrocyclopenta[c]pyrrole scaffold, which is the core of the target compound, yielded optimized leads 22a (SERT IC₅₀ = 20 nM, NET IC₅₀ = 109 nM, DAT IC₅₀ = 430 nM), 23a (SERT IC₅₀ = 29 nM, NET IC₅₀ = 85 nM, DAT IC₅₀ = 168 nM), and 26a (SERT IC₅₀ = 53 nM, NET IC₅₀ = 150 nM, DAT IC₅₀ = 140 nM) [1]. These compounds demonstrated in vivo efficacy in the mouse tail suspension test at 10 and 30 mg/kg PO, with high brain penetration. In contrast, the corresponding octahydro-1H-isoindole analogues exhibited a different transporter inhibition profile with generally reduced DAT potency, highlighting the scaffold-specific pharmacological fingerprint [1]. The hydroxyl functionality at the 4-position on the octahydrocyclopenta[c]pyrrole core (as present in the target compound) serves as the critical attachment point for the aryl substituents that drive this TRI activity.

Antidepressant drug discovery Triple reuptake inhibition Scaffold hopping

Key Intermediate for SHP2 and Calcium Channel Blocker Patents

The octahydrocyclopenta[c]pyrrole core, for which (3aS,4S,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is a direct hydroxylated building block, is explicitly claimed as the central scaffold in two distinct therapeutic patent families. US Patent US-10435389-B2 (Krouzon Pharmaceuticals, 2019) describes octahydrocyclopenta[c]pyrrole allosteric inhibitors of SHP2, a validated oncology target implicated in RTK-driven cancers [1]. Separately, US Patent 8,129,417 (Abbott Laboratories, 2012) and related filings (US20110281870) claim substituted octahydrocyclopenta[c]pyrrol-4-amines as calcium channel blockers for neurological and psychiatric indications, wherein the 4-position functionalization (hydroxyl → amine displacement) is the key synthetic step [2]. The (3aS,4S,6aR) stereochemistry at the ring junction and the 4-hydroxyl-bearing carbon directly controls the spatial orientation of downstream pharmacophoric elements in both patent families. In contrast, simpler monocyclic building blocks (e.g., pyrrolidine, prolinol) lack the rigid bicyclic framework required to achieve the conformational constraint specified in the patent Markush structures.

Cancer immunotherapy SHP2 phosphatase inhibition Calcium channel modulation

(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride Applications


5HT₂B-Selective GPCR Ligand Synthesis

The (3aS,4S,6aR) stereochemistry directly enables 5HT₂B receptor selectivity, as demonstrated by the derivative (3aS,4S,6aR)-4-(3-(trifluoromethyl)phenyl)-octahydrocyclopenta[c]pyrrole, which achieves a 5.8-fold selectivity window for 5HT₂B (EC₅₀ = 187 nM) over 5HT₂A (EC₅₀ = 1,080 nM) [1]. Researchers developing subtype-selective serotonergic agents for pulmonary arterial hypertension, valvular heart disease, or migraine should use this specific stereoisomer as the chiral building block to preserve the stereochemistry–activity relationship. The hydroxyl group at the 4-position serves as the synthetic anchor for installing diverse aryl or heteroaryl pharmacophores via Mitsunobu reaction, sulfonate ester displacement, or oxidation–reductive amination sequences.

Triple Reuptake Inhibitor Intermediate

The octahydrocyclopenta[c]pyrrol-4-ol scaffold is the direct precursor to the 3-aryl octahydrocyclopenta[c]pyrrole TRIs characterized by Shao et al. (2011), where lead compound 23a exhibits balanced SERT/NET/DAT inhibition (IC₅₀ = 29, 85, 168 nM, respectively) with confirmed in vivo antidepressant-like activity in the mouse tail suspension test at 10 mg/kg PO [2]. The (3aS,4S,6aR) configuration ensures that the aryl substituent at the 4-position adopts the correct exo/endo orientation for optimal transporter binding. Medicinal chemistry teams pursuing next-generation TRIs with reduced hERG and CYP liabilities should procure this specific stereoisomer to maintain continuity with the published SAR.

SHP2 Allosteric Inhibitors for RTK-Driven Cancers

The octahydrocyclopenta[c]pyrrole core is the central scaffold in Krouzon Pharmaceuticals' US Patent US-10435389-B2 claiming allosteric SHP2 inhibitors [3]. The (3aS,4S,6aR)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride provides the correctly configured bicyclic framework with a functionalizable hydroxyl handle, enabling installation of the N-substituents and C-4 modifications described in the patent's Markush claims. Academic and industrial groups engaged in SHP2-targeted cancer immunotherapy should use this compound as the starting material to remain within the active patent space.

Calcium Channel Blocker Pharmacophore for Neurological Disorders

US Patent 8,129,417 (Abbott Laboratories) specifically claims substituted octahydrocyclopenta[c]pyrrol-4-amines as calcium channel blockers [4]. The target compound serves as the immediate precursor to the claimed 4-amino derivatives through conversion of the hydroxyl group to a leaving group followed by amine displacement. Given the rigid (3aS,4S,6aR) stereochemistry, the resulting 4-amino derivatives adopt a defined three-dimensional orientation critical for calcium channel subtype selectivity. Procurement of this specific stereoisomer is mandatory for generating compounds that fall within the patent's structural claims.

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